Strychnine
Overview
Description
Strychnine is a highly toxic, colorless, bitter crystalline alkaloid primarily derived from the seeds of the Strychnos nux-vomica tree . Historically, it has been used as a pesticide, particularly for killing small vertebrates such as birds and rodents . This compound is known for its potent neurotoxic effects, which can cause severe muscular convulsions and eventually lead to death through asphyxia .
Scientific Research Applications
Strychnine has been extensively studied for its pharmacological and toxicological properties. In chemistry, it serves as a challenging target for total synthesis, helping to advance synthetic methodologies . In biology, this compound is used as a tool to study the function of glycine receptors, as it acts as a competitive antagonist . In medicine, it was historically used in small doses to strengthen muscle contractions and as a performance-enhancing drug . In industry, this compound is primarily used as a pesticide .
Mechanism of Action
Target of Action
Strychnine is a neurotoxin that primarily targets the glycine and acetylcholine receptors . These receptors play a crucial role in the functioning of motor nerve fibers in the spinal cord, which control muscle contraction .
Mode of Action
This compound acts as an antagonist of the glycine and acetylcholine receptors . This means it binds to these receptors and inhibits their normal function. The inhibition of glycine receptors disrupts the normal inhibitory control that these receptors provide, leading to over-excitation of the central nervous system .
Biochemical Pathways
The biochemical pathways affected by this compound are complex and involve a series of enzymatic reactions. This compound is synthesized in the Strychnos nux-vomica tree through a series of enzymatic steps . The final step in the biosynthesis of this compound—the conversion of prethis compound to this compound—occurs spontaneously, catalyzed by acidic conditions within the plant rather than with the help of enzymes .
Pharmacokinetics
It is known that this compound is highly toxic and can be fatal in small doses . The usual fatal dose is 60–100 mg of this compound, and it is fatal after a period of 1–2 hours .
Result of Action
The molecular and cellular effects of this compound’s action result in muscular convulsions and eventually death through asphyxia . This is due to the loss of normal inhibitory control in the central nervous system, leading to over-excitation and uncontrolled muscle contractions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound is used as a pesticide, particularly for killing small vertebrates such as birds and rodents , suggesting that its efficacy may be influenced by factors such as the presence of these animals and the conditions in which they live.
Safety and Hazards
Strychnine is a highly toxic chemical that can cause liver and kidney damage as well as effects the central nervous system . It is toxic if swallowed, toxic in contact with skin, causes serious eye irritation, toxic if inhaled, may damage fertility or the unborn child, causes damage to organs, and causes damage to organs through prolonged or repeated exposure .
Future Directions
Strychnine has attracted the attention of a plethora of chemists and pharmacologists who have established its structure, developed total syntheses, and examined its complex pharmacology . Other pharmacological actions of this compound and its derivatives, such as their antagonistic properties at nicotinic acetylcholine receptors (nAChRs), allosteric modulation of muscarinic acetylcholine receptors as well as anti-cancer and anti-plasmodial effects are also critically reviewed, and possible future developments in the field are discussed .
Biochemical Analysis
Biochemical Properties
Strychnine is known to interact with several enzymes, proteins, and other biomolecules. It has been found to have a high affinity for glycine receptors (GlyRs), where it acts as an antagonist . This interaction with GlyRs is one of the key biochemical properties of this compound .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, by binding to GlyRs, this compound can disrupt normal cellular communication, leading to a range of physiological effects .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to GlyRs, inhibiting the action of glycine, a neurotransmitter . This inhibition disrupts normal neuronal function and can lead to convulsions and other symptoms of this compound poisoning .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound has a relatively short half-life, indicating that it is rapidly metabolized and excreted . The exact temporal dynamics can depend on various factors, including the specific experimental conditions and the biological system being studied .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with dosage. At low doses, this compound can cause hyperexcitability and convulsions, while at high doses, it can lead to death due to respiratory failure . The specific effects can depend on various factors, including the species and individual characteristics of the animal .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation .
Transport and Distribution
This compound is rapidly absorbed and distributed throughout the body following ingestion or other forms of exposure . It can cross the blood-brain barrier, which allows it to exert its toxic effects on the central nervous system .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to regions of the cell where GlyRs are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of strychnine has been a significant challenge for organic chemists due to its complex structure. One notable synthetic route involves the use of samarium diiodide-induced cyclizations of indole-1-ylketones to construct functionalized N-heterocycles . This method allows for the attachment of a lactam ring to a substituted indole, resulting in high yields . Another approach involves a six-step synthesis that includes an intramolecular Diels-Alder reaction, a ruthenium-catalyzed hydrosilylation, and a rearrangement-intramolecular conjugate addition .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the seeds of the Strychnos nux-vomica tree. The seeds are ground and subjected to a series of solvent extractions to isolate the alkaloid . The crude extract is then purified through crystallization and other chemical processes to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Strychnine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form this compound N-oxide, and it can undergo reduction to form dihydrothis compound . Substitution reactions can occur at different positions on the this compound molecule, leading to the formation of various derivatives .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products: Major products formed from the reactions of this compound include this compound N-oxide, dihydrothis compound, and various substituted derivatives . These products can have different pharmacological properties and applications .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to strychnine include brucine, which is also derived from the Strychnos nux-vomica tree . Other related alkaloids include geissoschizine and norfluorocurarine .
Uniqueness: This compound is unique due to its extreme toxicity and its specific mechanism of action as a glycine receptor antagonist . While other compounds like brucine share some structural similarities, they do not exhibit the same level of toxicity or pharmacological effects .
Properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2/t13-,16-,17-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGVPVSNSZLJIA-FVWCLLPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Record name | STRYCHNINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5186 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | STRYCHNINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023600 | |
Record name | Strychnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Strychnine appears as colorless, transparent crystals or white crystalline powder. Has no odor. Used for destroying rodents and predatory animals and for trapping fur-bearing animals. (EPA, 1998), Colorless to white, odorless, crystalline solid. [pesticide] [NIOSH], ODOURLESS AND COLOURLESS CRYSTALS WITH BITTER TASTE., Colorless to white, odorless, crystalline solid., Colorless to white, odorless, crystalline solid. [pesticide] | |
Record name | STRYCHNINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5186 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Strychnine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/631 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | STRYCHNINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | STRYCHNINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/419 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Strychnine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0570.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
518 °F at 5 mmHg (EPA, 1998), BP: 270 °C at 5 mm Hg, 518 °F at 5 mmHg, Decomposes | |
Record name | STRYCHNINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5186 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Strychnine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | STRYCHNINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/419 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Strychnine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0570.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.02 % (NIOSH, 2023), In water, 160 mg/L at 25 °C, 6.7 g/L ethanol, One gram dissolves in 182 mL ethanol, 6.5 mL chloroform, 150 mL benzene, 250 mL methanol, 83 mL pyridine, For more Solubility (Complete) data for Strychnine (7 total), please visit the HSDB record page., Solubility in water: none, 0.02% | |
Record name | STRYCHNINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5186 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Strychnine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | STRYCHNINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Strychnine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0570.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.36 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.36 g/cu m at 20 °C, 1.36 g/cm³, 1.36 | |
Record name | STRYCHNINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5186 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Strychnine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | STRYCHNINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | STRYCHNINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/419 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Strychnine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0570.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
Low (NIOSH, 2023), VP: 0 torr at 20 °C, low, Low | |
Record name | STRYCHNINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5186 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Strychnine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | STRYCHNINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/419 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Strychnine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0570.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Strychnine is a strong convulsant. The alkaloid excites the CNS by specifically antagonizing the inhibitory neurotransmitter amino acid, glycine, at postsynaptic receptors. Inhibitory glycine receptors are abundant in the spinal cord and brain stem where they are mainly involved in regulation of motor functions. Strychnine-binding glycine receptors were also found in the cortex, as well as in the auditory and visual systems. When inhibition is blocked, ongoing neuronal excitability is increased and sensory stimuli produce exaggerated reflex effects. Glycine receptors in higher brain centers such as the substantia nigra, neostriatum, and hippocampus are commonly insensitive to strychnine, explaining why strychnine symptoms are largely spinal in origin. Strychnine can also depress nicotinic-cholinergic responses through interaction with nicotinic receptors and at high concentrations in vitro binds to other receptors as well. | |
Record name | Strychnine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Brilliant, colorless cubes from chloroform-ether, Colorless crystals, Colorless, transparent, prismatic crystals or white crystalline powder, Colorless to white, crystalline solid., For more Color/Form (Complete) data for Strychnine (6 total), please visit the HSDB record page. | |
CAS No. |
57-24-9 | |
Record name | STRYCHNINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5186 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Strychnine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Strychnine [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Strychnine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Strychnidin-10-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Strychnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Strychnine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.290 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STRYCHNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9Y79VD43J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Strychnine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | STRYCHNINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | STRYCHNINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/419 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Strychnine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/WL22B6B8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
514 to 554 °F (EPA, 1998), 284 °C, MP: 300 °C, decomposes. Soluble in water, ethanol, methanol; insoluble in ethyl ether; slightly soluble in chloroform /Strchnine sulfate/, MP: >199 °C; 30 g/L water at 15 °C /Strychnine sulfate/, 275-285 °C, 514 °F | |
Record name | STRYCHNINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5186 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Strychnine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | STRYCHNINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | STRYCHNINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/419 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Strychnine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0570.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of strychnine?
A1: this compound is a potent neurotoxin that acts as a competitive antagonist at glycine receptors, specifically targeting the this compound-sensitive glycine receptors. [, , , , , , ] These receptors are typically found in the central nervous system, primarily in the spinal cord and brainstem. By binding to these receptors, this compound prevents the inhibitory neurotransmitter glycine from binding, ultimately disrupting the normal flow of nerve impulses and leading to uncontrolled excitation of motor neurons. [, , , , , ]
Q2: How does this compound's antagonism of glycine receptors manifest physiologically?
A2: Blocking glycine receptors disrupts the delicate balance between excitation and inhibition in the central nervous system. This imbalance leads to a characteristic set of symptoms, including muscle spasms, convulsions, and potentially death from respiratory failure. [, , , , ] this compound poisoning is characterized by rapid rigor mortis, a specific posture with wings folded over the back and straightened toes, and extrusion of fecal matter. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C21H22N2O2, and its molecular weight is 334.41 g/mol. [, ]
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, the complete vibrational spectrum of this compound, including Raman and Fourier transform infrared (FTIR) spectra, has been reported. These spectroscopic techniques can detect this compound at nanogram levels, which is particularly useful for forensic diagnostics. []
Q5: How does the structure of this compound relate to its activity?
A5: Research has shown that modifying the this compound molecule can significantly impact its activity and potency. For instance, the oxime hydroxy group of this compound has been identified as a suitable attachment point for linking two this compound pharmacophores, potentially leading to the design of bivalent ligands with increased potency at glycine receptors. []
Q6: Have there been any studies on the pharmacokinetics of this compound?
A7: Although detailed pharmacokinetic studies are limited, research suggests that this compound is rapidly absorbed following ingestion and distributed throughout the body. [, ] Its metabolism and excretion pathways are not fully elucidated.
Q7: What types of analytical methods are used to detect and quantify this compound?
A9: Several analytical techniques are employed for this compound analysis, including high-performance thin-layer chromatography (HPTLC), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) coupled with various detectors like UV and mass spectrometry. [, , , , , ]
Q8: Has there been any research on the environmental impact of this compound?
A10: this compound, being a potent poison, can have detrimental effects on wildlife. Studies have reported incidental deaths of birds like Dunlins and Killdeer due to this compound poisoning from consuming treated seeds. [] This highlights the importance of responsible use and disposal of this compound to minimize its environmental impact.
Q9: Are there any regulations regarding the use and handling of this compound?
A11: Due to its toxicity, this compound is a regulated substance in many countries. Its use is restricted and requires specific permits. Regulations are in place to minimize risks associated with its handling, storage, and disposal. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.